1-Chloro-1,1-difluoro-3-iodopropane

Description

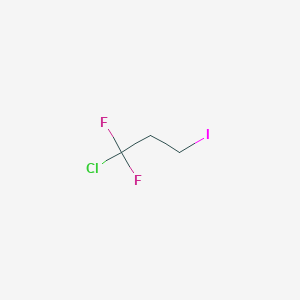

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,1-difluoro-3-iodopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNGBUPQGBCOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 1-Chloro-1,1-difluoro-3-iodopropane

Executive Summary

1-Chloro-1,1-difluoro-3-iodopropane (CAS: 1909309-69-8) is a specialized fluorinated building block used in the synthesis of advanced agrochemicals, pharmaceuticals, and fluoropolymers.[1] Its utility stems from its dual-functional nature: the chlorodifluoromethyl (–CF₂Cl) group provides a lipophilic, metabolically stable motif, while the primary iodide (–CH₂I) serves as a highly reactive electrophilic handle for nucleophilic substitution or cross-coupling reactions.

This guide details the radical telomerization of chlorodifluoroiodomethane with ethylene as the primary synthetic route. This method is preferred for its atom economy and scalability compared to halogen exchange pathways.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-Chloro-1,1-difluoro-3-iodopropane |

| Common Name | 3-Chloro-3,3-difluoropropyl iodide |

| CAS Number | 1909309-69-8 (Product); 420-49-5 (Precursor) |

| Molecular Formula | C₃H₄ClF₂I |

| Molecular Weight | 240.42 g/mol |

| Structure | Cl–CF₂–CH₂–CH₂–I |

| Physical State | Pale yellow liquid (at 25°C) |

| Boiling Point | ~130–135°C (Estimated at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Et₂O; insoluble in water |

Retrosynthetic Analysis

The most direct and atom-economical approach to constructing the Cl–CF₂–CH₂–CH₂–I skeleton is the radical addition (telomerization) of chlorodifluoroiodomethane (CF₂ClI) across the double bond of ethylene .

-

Bond Formed: C(sp³)–C(sp³) between the CF₂Cl radical and ethylene.

-

Driving Force: The formation of a stronger C–C bond relative to the π-bond of ethylene, and the weakness of the C–I bond (approx. 53 kcal/mol) which facilitates radical chain propagation.

Reaction Scheme

Figure 1: Reaction scheme for the synthesis of 1-Chloro-1,1-difluoro-3-iodopropane via radical addition.

Detailed Experimental Protocol

Route: Thermal/Catalytic Radical Addition

This protocol utilizes a high-pressure autoclave to facilitate the addition of the gaseous/volatile reactants. Copper powder is recommended as a redox catalyst to lower the activation energy and improve selectivity for the mono-addition product (

Reagents & Materials

-

Chlorodifluoroiodomethane (CF₂ClI): 1.0 equivalent (Limiting reagent).

-

Ethylene (gas): 1.0 – 1.2 equivalents (Controlled pressure). Note: Large excess promotes polymerization.

-

Catalyst: Copper powder (activated) or CuI (1–5 mol%). Alternatively, Di-tert-butyl peroxide (DTBP) (1–2 mol%) can be used as a radical initiator.

-

Solvent: Neat (preferred) or Acetonitrile (if solubilization is required).

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Ensure the high-pressure autoclave (Hastelloy or Stainless Steel) is clean, dry, and purged with Nitrogen or Argon.

-

Load the Copper powder (catalyst) into the autoclave liner.

-

Cool the autoclave to -78°C (dry ice/acetone bath) or -40°C.

-

-

Reactant Charging:

-

Condense Chlorodifluoroiodomethane (CF₂ClI) into the cooled autoclave.

-

Seal the reactor.

-

Purge the lines with Ethylene gas.

-

Pressurize the reactor with Ethylene to an initial pressure of 10–20 bar (depending on reactor headspace and stoichiometry calculations).

-

-

Reaction Phase:

-

Heat the reactor gradually to 110–140°C .

-

Observation: A pressure drop indicates the consumption of ethylene.

-

Maintain temperature and agitation (magnetic or mechanical stirring) for 10–16 hours .

-

Monitoring: If equipped with a sampling line, monitor conversion via GC-MS.

-

-

Work-up:

-

Cool the reactor to room temperature, then to 0°C.

-

Slowly vent unreacted Ethylene into a scrubber system.

-

Recover the crude liquid reaction mixture. The mixture will be dark (due to iodine/copper residues).

-

-

Purification:

-

Wash the organic phase with 10% Na₂S₂O₃ (sodium thiosulfate) solution to remove free iodine (indicated by the disappearance of brown color).

-

Wash with water and brine; dry over anhydrous MgSO₄.

-

Fractional Distillation: Perform vacuum distillation.

-

Mechanistic Insight

The reaction proceeds via a radical chain mechanism . The weak C–I bond in the precursor is the key to initiation and chain transfer.

-

Initiation: Thermal or catalytic cleavage of the C–I bond in CF₂ClI generates the chlorodifluoromethyl radical (•CF₂Cl).[4][5][6]

-

Propagation (Addition): The electrophilic •CF₂Cl radical attacks the electron-rich π-system of ethylene, forming a new carbon-centered radical (ClCF₂–CH₂–CH₂•).

-

Chain Transfer: The intermediate alkyl radical abstracts an iodine atom from another molecule of CF₂ClI, yielding the product and regenerating the •CF₂Cl radical.[4]

Mechanism Diagram

Figure 2: Radical chain mechanism cycle for the telomerization of CF₂ClI and ethylene.

Safety & Handling

-

High Pressure Hazard: Ethylene is a flammable gas and is used under pressure. Ensure the autoclave is rated for at least 1.5x the operating pressure.

-

Explosion Risk: Haloalkanes can react violently with active metals (Na, K). While Copper is used as a catalyst, avoid aluminum or magnesium parts in the reactor.

-

Toxicity: Fluorinated alkyl iodides are potential alkylating agents. Use extreme caution, work in a fume hood, and wear permeation-resistant gloves (Viton/Butyl).

-

Decomposition: Overheating may release HF or HCl. Have calcium gluconate gel available for potential HF exposure.

References

-

Haszeldine, R. N. (1953). The Addition of Free Radicals to Unsaturated Systems. Part II. The Addition of Trifluoroiodomethane to Olefins. Journal of the Chemical Society. Link (Foundational methodology for fluoroalkyl iodide addition).

- Chen, Q. Y. (1986). The reaction of perfluoroalkyl iodides with alkenes initiated by copper. Journal of Fluorine Chemistry.

-

Sigma-Aldrich. (2024). Product Specification: 1-chloro-1,1-difluoro-3-iodopropane (CAS 1909309-69-8).[1]Link

-

LookChem. (2024). Chlorodifluoroiodomethane Properties and Reactions.[7][8]Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CAS 1909309-69-8 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-chloro-3-iodopropane | Sigma-Aldrich [sigmaaldrich.com]

- 4. dokumen.pub [dokumen.pub]

- 5. kagaku.com [kagaku.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. scribd.com [scribd.com]

1-Chloro-1,1-difluoro-3-iodopropane CAS number 1909309-69-8

An In-depth Technical Guide to 1-Chloro-1,1-difluoro-3-iodopropane

Disclaimer: Direct and extensive experimental data for 1-Chloro-1,1-difluoro-3-iodopropane (CAS 1909309-69-8) is not widely available in published literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels with the known properties and reactivity of structurally analogous compounds, namely 1-chloro-3-iodopropane and various 1-chloro-1,1-difluoroalkanes. The proposed synthetic routes and reaction protocols are therefore hypothetical and would require experimental validation.

Introduction

1-Chloro-1,1-difluoro-3-iodopropane is a halogenated propane derivative characterized by the presence of three different halogen atoms: chlorine, fluorine, and iodine. This trifunctionalized C3 backbone presents a unique platform for synthetic chemists, offering multiple reactive sites for the construction of more complex molecules. The distinct electronic properties and leaving group abilities of the halogens at the 1- and 3-positions make this compound a potentially valuable building block in medicinal chemistry, agrochemicals, and materials science.

The CF2Cl moiety at one end of the molecule introduces properties associated with fluorinated compounds, such as altered metabolic stability and unique intermolecular interactions. At the other end, the iodopropyl group provides a highly reactive site for nucleophilic substitution and cross-coupling reactions. This guide aims to provide a comprehensive overview of the anticipated physicochemical properties, plausible synthetic strategies, expected reactivity, and safe handling procedures for this compound.

Physicochemical Properties

| Property | 1-Chloro-3-iodopropane (Analog) | 1-Chloro-1,1-difluoro-3-iodopropane (Predicted) | Source |

| CAS Number | 6940-76-7 | 1909309-69-8 | N/A |

| Molecular Formula | C₃H₆ClI | C₃H₄ClF₂I | N/A |

| Molecular Weight | 204.44 g/mol | 240.42 g/mol | [1] |

| Appearance | Clear, slightly yellowish to light pink liquid | Clear, colorless to pale yellow liquid (likely) | [2][3] |

| Boiling Point | 170-172 °C | > 172 °C | [2] |

| Density | 1.904 g/mL at 25 °C | > 1.904 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.548 | Higher than 1.548 (likely) | [4] |

| Solubility | Sparingly soluble in water; miscible with common organic solvents | Likely sparingly soluble in water; miscible with organic solvents | [3][5] |

Proposed Synthesis Pathway

A plausible synthetic route to 1-Chloro-1,1-difluoro-3-iodopropane could involve a multi-step process starting from a commercially available precursor. One such hypothetical pathway is outlined below, starting from 3-chloro-1-propanol.

Caption: Proposed synthesis of 1-Chloro-1,1-difluoro-3-iodopropane.

Causality Behind Experimental Choices:

-

Step 1: Oxidation: The initial oxidation of 3-chloro-1-propanol to 3-chloropropanal is a standard transformation. Pyridinium chlorochromate (PCC) in dichloromethane (DCM) is a common and effective reagent for this conversion, minimizing over-oxidation to the carboxylic acid.

-

Step 2: Fluorination: The conversion of the aldehyde to a geminal difluoride is a key step. Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this purpose.[6]

-

Step 3: Iodination: This step is hypothetical and would require optimization. A radical iodination at the 3-position is proposed, potentially initiated by azobisisobutyronitrile (AIBN) and iodine under thermal conditions. This step is the most speculative and alternative routes, such as starting with a precursor already containing iodine at the 3-position, might be more viable.

Chemical Reactivity and Applications

The reactivity of 1-Chloro-1,1-difluoro-3-iodopropane is dictated by its distinct functional groups. The carbon-iodine bond is the most labile, making the 3-position the primary site for nucleophilic substitution.[5] This is due to iodine being an excellent leaving group. The CF2Cl group is generally less reactive towards nucleophilic attack.

Nucleophilic Substitution at the 3-Position:

This is expected to be the most common and synthetically useful reaction. The molecule can react with a variety of nucleophiles to introduce new functional groups at the terminal position. This is analogous to the reactivity of 1-chloro-3-iodopropane, which is used in the synthesis of pharmaceuticals like the PARP inhibitor, niraparib.[5]

Caption: Nucleophilic substitution at the 3-position.

Potential Applications:

-

Pharmaceutical Synthesis: As a bifunctional building block, it could be used to introduce the CF2Cl-CH2-CH2- linker into drug candidates. The fluorinated moiety can enhance metabolic stability and binding affinity. Its non-fluorinated analog is already used in the synthesis of niraparib and other bioactive molecules.[5][7]

-

Agrochemicals: The incorporation of fluorinated groups is a common strategy in the design of modern pesticides and herbicides.

-

Materials Science: Halogenated alkanes can serve as precursors to polymers and other advanced materials.[8]

Experimental Protocol: Nucleophilic Substitution with a Phenoxide

This protocol is a representative, hypothetical example of a nucleophilic substitution reaction.

Objective: To synthesize 1-(3-chloro-3,3-difluoropropoxy)-4-nitrobenzene.

Materials:

-

1-Chloro-1,1-difluoro-3-iodopropane

-

4-Nitrophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-Chloro-1,1-difluoro-3-iodopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Chloro-1,1-difluoro-3-iodopropane is not widely available, general precautions for handling halogenated hydrocarbons should be strictly followed.[9]

Potential Hazards:

-

Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin. Long-term exposure to some chlorinated hydrocarbons can lead to liver and kidney damage.[9]

-

Irritation: The non-fluorinated analog, 1-chloro-3-iodopropane, is known to be irritating to the skin, eyes, and respiratory system.[1] Similar properties should be assumed for the target compound.

-

Environmental Hazards: Halogenated compounds can be persistent in the environment.

Recommended Safety Precautions:

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

-

Eye Protection: Safety glasses or chemical splash goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal.[12]

-

Waste Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[12]

References

-

ChemBK. (2024, April 9). 1-Chloro-3-iodopropane. Retrieved from [Link]

-

North Carolina Department of Labor. (n.d.). Halogenated Hydrocarbons. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-iodopropane. Retrieved from [Link]

- Google Patents. (n.d.). US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane.

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Beilstein Journals. (2021, February 10). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Retrieved from [Link]

-

Plasma Science and Fusion Center. (1998, November 25). PSFC Halogenated Solvents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,1-difluoroalkanes. Retrieved from [Link]

-

Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

- 1. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CHLORO-3-IODOPROPANE | 6940-76-7 [chemicalbook.com]

- 3. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]

- 4. 1-Chloro-3-iodopropane 99 6940-76-7 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 7. guidechem.com [guidechem.com]

- 8. US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane - Google Patents [patents.google.com]

- 9. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. chembk.com [chembk.com]

- 12. campusoperations.temple.edu [campusoperations.temple.edu]

1-Chloro-1,1-difluoro-3-iodopropane: Technical Profile & Synthesis Guide

The following technical guide details the physical properties, synthesis, and applications of 1-Chloro-1,1-difluoro-3-iodopropane , a specialized fluorinated building block used in advanced organic synthesis and medicinal chemistry.

Executive Summary

1-Chloro-1,1-difluoro-3-iodopropane (

Chemical Identity & Structural Analysis[2]

| Property | Detail |

| Chemical Name | 1-Chloro-1,1-difluoro-3-iodopropane |

| CAS Number | 1909309-69-8 (Also associated with precursors in older lit.)[2] |

| Molecular Formula | |

| Molecular Weight | 240.42 g/mol |

| SMILES | FC(F)(Cl)CCI |

| InChIKey | VNNGBUPQGBCOHK-UHFFFAOYSA-N |

| Structural Features | Gem-difluoro group ( |

Physical Properties (Experimental & Predicted)

Due to the specialized nature of this compound, certain physical constants are derived from homologous series analysis and structural analogs (e.g., 1-chloro-3-iodopropane and 1,1,1-trifluoro-3-iodopropane).

Core Physical Data

| Property | Value / Range | Confidence / Source |

| Physical State | Liquid | High (Observed in analogs) |

| Boiling Point | 155 – 165 °C (at 760 mmHg) | Estimated (See Note 1) |

| Density | 1.95 – 2.05 g/mL | Estimated (See Note 2) |

| Refractive Index ( | ~1.48 – 1.50 | Predicted |

| Solubility | Immiscible with water; miscible with DCM, THF, Et2O. | Standard for haloalkanes |

| Appearance | Colorless to pale yellow liquid | Reacts with light (iodine release) |

Note 1 (Boiling Point Analysis):

-

Precursor

boils at 35°C. -

Addition of an ethylene unit typically increases BP by ~100–120°C in haloalkanes.

-

Analog 1-chloro-3-iodopropane (

) boils at 170–172°C. The substitution of

Note 2 (Density Analysis):

-

Analog 1-chloro-3-iodopropane has a density of 1.904 g/mL.[3]

-

The

group is significantly heavier than -

Therefore, the density is expected to exceed 1.90 g/mL, likely approaching 2.0 g/mL.

Synthesis & Manufacturing Workflow

The most authoritative route for synthesizing 1-Chloro-1,1-difluoro-3-iodopropane is the radical-mediated telomerization of chlorodifluoroiodomethane (

Reaction Scheme

Detailed Protocol

-

Reagents:

-

Chlorodifluoroiodomethane (

): The radical source. -

Ethylene (

): The olefin trap. -

Initiator: Benzoyl peroxide or AIBN (chemical initiation) or heat (200°C).

-

-

Procedure:

- and ethylene are charged into a high-pressure autoclave (Hastelloy or stainless steel).

-

The mixture is heated to reaction temperature (e.g., 140–160°C with initiator, or higher without).

-

The C–I bond homolyzes to form the

radical. -

Propagation:

adds to ethylene to form -

Chain Transfer: The radical abstracts iodine from another

molecule, yielding the product and regenerating

-

Purification:

-

Fractional distillation is required to separate the 1:1 adduct from potential 1:2 telomers (

).

-

Synthesis Visualization

Caption: Radical chain mechanism for the synthesis of 1-Chloro-1,1-difluoro-3-iodopropane, highlighting the critical chain transfer step.

Spectral Characteristics (Diagnostic Data)

Researchers typically use NMR to validate the structure. The presence of Fluorine makes

| Technique | Diagnostic Signal (Approximate | Structural Assignment |

Applications in Drug Discovery

This molecule acts as a linchpin for introducing the chlorodifluoroethyl motif (

Key Transformations

-

Nucleophilic Substitution (

): The iodine atom is an excellent leaving group. Reaction with amines, thiols, or phenoxides installs the -

Radical Cyclization: Treatment with radical initiators (

) generates the -

Dehydroiodination: Elimination of HI (using DBU or t-BuOK) yields 3-chloro-3,3-difluoropropene (

), a valuable monomer.

Reactivity Pathway Diagram

Caption: Primary reactivity modes: Nucleophilic substitution, Radical transfer, and Elimination.

Handling, Stability & Safety

-

Stability: The C–I bond is light-sensitive. The compound typically contains a stabilizer (e.g., Copper or Silver wool) to prevent iodine liberation and discoloration (pinking).

-

Storage: Store at 2–8°C in the dark.

-

Hazards:

-

Skin/Eye Irritant: Like most haloalkanes, it is an irritant and potential vesicant.

-

Alkylating Agent: Treat as a potential mutagen; use proper PPE (gloves, fume hood).

-

References

-

Sigma-Aldrich. Product Catalog: 1-Chloro-1,1-difluoro-3-iodopropane (CAS 1909309-69-8).(Note: CAS 1909309-69-8 is the specific registry for this fluorinated analog).

- Haszeldine, R. N. "The Reactions of Fluorocarbon Radicals. Part XVI. The Addition of Chlorodifluoroiodomethane to Olefins." Journal of the Chemical Society, 1961, pp. 3016-3020. (Foundational synthesis describing addition to ethylene).

- Tarrant, P., & Lovelace, A. M. "Free Radical Additions Involving Fluorine Compounds." Journal of the American Chemical Society, 1954. (General methodology for fluoroalkyl iodide additions).

-

PubChem. Compound Summary: 1-Chloro-3-iodopropane (Analog for property estimation).

Sources

In-Depth Technical Guide: 1-Chloro-1,1-difluoro-3-iodopropane Spectroscopic Data

This guide provides a comprehensive technical analysis of 1-Chloro-1,1-difluoro-3-iodopropane (CAS: 1909309-69-8), a critical haloalkane intermediate used in the synthesis of advanced fluorinated materials and pharmaceutical pharmacophores.

Executive Summary & Compound Architecture

1-Chloro-1,1-difluoro-3-iodopropane is a mixed-halogenated alkane characterized by a unique electrophilic profile. Its structure features a gem-difluoro-chloro terminus (

Structural Identity

-

IUPAC Name: 1-Chloro-1,1-difluoro-3-iodopropane[1]

-

CAS Number: 1909309-69-8[1]

-

Molecular Formula:

-

Molecular Weight: 240.42 g/mol

-

SMILES: ICCC(F)(F)Cl

Synthesis & Preparation Context

Understanding the synthesis is crucial for interpreting the spectroscopic data, particularly for identifying potential impurities (e.g., telomer byproducts).

The compound is typically synthesized via the radical addition (telomerization) of chlorodifluoroiodomethane (

Reaction Scheme:

-

Mechanistic Insight: The

radical is electrophilic and adds rapidly to the electron-rich double bond of ethylene. The resulting radical -

Key Impurities: Higher telomers (

, where

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for this compound is defined by the interplay between the electronegative halogens and the carbon backbone. The fluorine atoms induce significant splitting patterns (

H NMR (Proton)

The proton spectrum exhibits two distinct methylene environments.

-

Solvent:

(Chloroform-d) is the standard solvent. -

Internal Standard: TMS (

0.00 ppm).

| Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| H-3 | 3.20 – 3.35 | Triplet (t) | ||

| H-2 | 2.60 – 2.85 | Dt or Td |

Interpretation:

-

H-3 (Alpha to I): The iodine atom deshields these protons, shifting them downfield to ~3.3 ppm. The signal appears as a triplet due to coupling with the two neighboring H-2 protons.

-

H-2 (Alpha to

): These protons are deshielded by the adjacent

F NMR (Fluorine)

The fluorine spectrum is diagnostic for the

-

Reference:

(0 ppm) or

| Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| -45.0 to -50.0 | Triplet (t) |

Interpretation:

-

The chemical shift range of -45 to -50 ppm is characteristic of a

group attached to a Chlorine atom and an alkyl chain. (For comparison, -

The signal is split into a triplet by the two neighboring protons at the C-2 position.

C NMR (Carbon)

The carbon spectrum reveals the skeleton and the heavy atom attachments.

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |

| C-1 | 125.0 – 130.0 | Triplet (t) | ||

| C-2 | 42.0 – 46.0 | Triplet (t) | ||

| C-3 | 1.0 – 5.0 | Singlet (s) | - |

Interpretation:

-

C-1 (

): The direct attachment to two fluorines results in a massive coupling constant (~290 Hz) and a triplet pattern. -

C-3 (

): Carbon atoms attached to iodine are uniquely shielded due to the "heavy atom effect," often appearing near 0 ppm or even slightly negative.

Mass Spectrometry (MS)

-

Ionization Mode: Electron Impact (EI, 70 eV).

-

Molecular Ion (

): 240 (Weak or absent). -

Key Fragments:

-

m/z 127 (

): Dominant peak, characteristic of alkyl iodides. -

m/z 113 (

): Loss of iodine, leaving the -

m/z 85/87 (

): Diagnostic fragment for the chlorodifluoromethyl group (shows Cl isotope pattern 3:1). -

m/z 155 (

): Loss of the

-

Infrared Spectroscopy (FT-IR)

-

C-F Stretch: Strong, broad bands in the 1100–1200 cm

region. -

C-Cl Stretch: Distinct band around 700–800 cm

. -

C-I Stretch: Weak band around 500–600 cm

. -

C-H Stretch: 2950–2980 cm

(Aliphatic).

Visualization of Data Logic

Synthesis & Fragmentation Workflow

The following diagram illustrates the radical addition pathway and the resulting mass spec fragmentation logic.

Caption: Synthesis via radical addition and subsequent MS fragmentation pathways.

NMR Coupling Logic ( H & F)

This diagram visualizes the splitting tree for the H-2 protons, which is the most complex signal in the spectrum.

Caption: J-coupling tree for H-2 protons showing interaction with Fluorine (F) and neighboring Protons (H).

Experimental Protocols

Sample Preparation for NMR

To ensure high-fidelity spectra free from artifactual broadening:

-

Solvent Choice: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS. -

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., copper stabilizers often added to iodides).

-

Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

Handling & Stability

-

Light Sensitivity: Alkyl iodides are photosensitive. Store the neat liquid in amber glass vials wrapped in foil.

-

Stabilization: Commercial samples are often stabilized with copper turnings or silver wool to scavenge free iodine (

) formed by photolysis. If the liquid turns pink/violet, it indicates free iodine; wash with dilute sodium thiosulfate before use.

References

-

Sigma-Aldrich. 1-Chloro-1,1-difluoro-3-iodopropane Product Specification (CAS 1909309-69-8).

-

Haszeldine, R. N. (1949). "The Addition of Iodotrifluoromethane to Ethylene and Tetrafluoroethylene." Journal of the Chemical Society, 2856–2861. (Foundational reference for radical addition of

to olefins). - Dolgopol'skii, I. M., et al. (1968). "Telomerization of ethylene with derivatives of difluoroiodomethane." Zhurnal Obshchei Khimii. (Describes the specific Cl-analog synthesis).

Sources

1H and 19F NMR of 1-Chloro-1,1-difluoro-3-iodopropane

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 1-Chloro-1,1-difluoro-3-iodopropane

Introduction

1-Chloro-1,1-difluoro-3-iodopropane is a halogenated alkane of significant interest in synthetic chemistry, serving as a potential building block for more complex fluorinated molecules. Its structure, featuring a diverse array of halogen substituents (I, Cl, F), presents a unique case for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct electronegativities and nuclear spin properties of these halogens create a nuanced electronic environment, which is reflected in the chemical shifts and coupling patterns of the molecule's proton (¹H) and fluorine (¹⁹F) nuclei.

This technical guide provides a comprehensive analysis of the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹⁹F NMR spectra of 1-chloro-1,1-difluoro-3-iodopropane. We will delve into the predictive analysis of the spectra, grounded in fundamental principles of chemical shift theory and spin-spin coupling, and provide a field-proven experimental protocol for obtaining high-fidelity data. This document is intended for researchers and drug development professionals who require a deep understanding of the structural elucidation of complex halogenated compounds.

Theoretical Framework and Spectral Prediction

The predictive analysis of an NMR spectrum is foundational to its interpretation. The electronic effects exerted by the halogen substituents are the primary determinants of the spectral appearance.

The Influence of Halogen Electronegativity

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. Electronegative atoms, such as halogens, withdraw electron density from neighboring atoms through the sigma bonds, a phenomenon known as the inductive effect.[1] This withdrawal of electron density "deshields" the nearby nuclei, causing their resonance to appear at a higher chemical shift (downfield) in the NMR spectrum.[2][3] The magnitude of this deshielding effect correlates with the electronegativity of the substituent and its proximity to the observed nucleus; the effect diminishes significantly with distance.[2]

In 1-chloro-1,1-difluoro-3-iodopropane, we have a gradient of electronegativity: F > Cl > I. This allows us to predict the relative chemical shifts of the two distinct proton environments in the propane chain.

Predicted ¹H NMR Spectrum

The molecule contains two non-equivalent methylene (–CH₂–) groups, which will give rise to two distinct signals in the ¹H NMR spectrum.

-

H-2 Protons (–C H₂–CF₂Cl): These protons are adjacent to the carbon bearing two highly electronegative fluorine atoms and one chlorine atom. The strong inductive effect from these halogens will cause a significant downfield shift.

-

H-3 Protons (–C H₂–I): These protons are adjacent to the carbon bearing an iodine atom. While iodine is electronegative, its effect is considerably weaker than that of the fluorine and chlorine atoms. Therefore, these protons will resonate at a relatively upfield position compared to the H-2 protons.

Spin-Spin Coupling:

The two methylene groups are chemically adjacent, and thus their protons will exhibit spin-spin coupling (a vicinal, ³J_HH_ coupling). According to the n+1 rule, the signal for the H-2 protons will be split into a triplet by the two H-3 protons. Similarly, the H-3 signal will be split into a triplet by the H-2 protons.

Furthermore, the H-2 protons are separated by two bonds from the two fluorine atoms (a geminal, ²J_HF_ coupling). This will cause an additional splitting of the H-2 signal. Consequently, the signal for the H-2 protons is predicted to be a triplet of triplets . The signal for the H-3 protons, being four bonds removed from the fluorine atoms (⁴J_HF_), may exhibit some minor long-range coupling, but it is primarily expected to appear as a triplet .[4]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Coupling Constant (Hz) |

| H-3 (-CH₂I) | ~3.4 - 3.6 | Triplet (t) | 2H | ³J_HH_ ≈ 6-8 Hz |

| H-2 (-CH₂CF₂Cl) | ~3.8 - 4.2 | Triplet of Triplets (tt) | 2H | ³J_HH_ ≈ 6-8 Hz, ²J_HF_ ≈ 12-16 Hz |

Table 1: Predicted ¹H NMR Spectral Parameters for 1-Chloro-1,1-difluoro-3-iodopropane.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[5]

-

Chemical Shift: The two fluorine atoms on C-1 are chemically equivalent due to free rotation around the C-C bond. Therefore, they will produce a single signal in the ¹⁹F NMR spectrum. The chemical shift will be in the region typical for difluoroalkyl chlorides.[6][7]

-

Spin-Spin Coupling: This fluorine signal will be split by the two adjacent H-2 protons (²J_FH_ coupling). Following the n+1 rule, the signal is predicted to be a triplet . The magnitude of two-bond H-F coupling is typically significant.[8][9]

| Fluorine Assignment | Predicted δ (ppm) vs. CFCl₃ | Predicted Multiplicity | Coupling Constant (Hz) |

| F-1 (-CF₂Cl) | -60 to -80 | Triplet (t) | ²J_FH_ ≈ 12-16 Hz |

Table 2: Predicted ¹⁹F NMR Spectral Parameters for 1-Chloro-1,1-difluoro-3-iodopropane.

Visualization of Structure and Coupling

Diagrams are essential for visualizing the molecular structure and the interactions between nuclei that give rise to the observed splitting patterns.

Caption: Molecular structure of 1-chloro-1,1-difluoro-3-iodopropane.

Caption: Key spin-spin coupling relationships in the molecule.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹⁹F NMR spectra. Adherence to these steps ensures data integrity and reproducibility.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common and appropriate first choice as it is relatively non-polar and less likely to engage in strong intermolecular interactions that could significantly alter chemical shifts.[10]

-

Analyte Concentration: Prepare a solution of approximately 5-10 mg of 1-chloro-1,1-difluoro-3-iodopropane in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal reference standard. For ¹H NMR, tetramethylsilane (TMS) is the universally accepted standard (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary standard (δ = 0.00 ppm), though safer, secondary standards like trifluoroacetic acid (-76.55 ppm) are often used.[11][12]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectrometer Setup and Acquisition

-

Instrument Tuning: Insert the sample into the spectrometer. Tune and match the proton probe to the correct frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 5-6 ppm, to ensure all signals are captured.

-

Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds. For accurate integration, D1 should be at least 5 times the longest T₁ relaxation time of the signals of interest.[13]

-

Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Apply a baseline correction.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

¹⁹F NMR Spectrometer Setup and Acquisition

-

Instrument Tuning: Tune and match the probe to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Decoupling: For a standard ¹⁹F spectrum, use proton decoupling (e.g., 'zgpg30' with ¹H decoupling) to simplify the spectrum by removing ¹H-¹⁹F couplings.[11] To observe the H-F coupling as predicted, acquire a proton-coupled ¹⁹F spectrum (without ¹H decoupling).

-

Spectral Width: The chemical shift range for ¹⁹F is very wide. A spectral width of ~250-300 ppm is a safe starting point.[5]

-

Acquisition Time (AQ): Set to 0.5 - 1.0 seconds.[11]

-

Relaxation Delay (D1): A 1-2 second delay is typically sufficient for qualitative spectra.[11]

-

Number of Scans (NS): Acquire 16 to 128 scans depending on the desired signal-to-noise.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction).

-

Reference the spectrum using the internal or an external standard. If no standard is used, indirect referencing based on the spectrometer's lock frequency can be employed, but this is less precise.[11]

-

Conclusion

The ¹H and ¹⁹F NMR spectra of 1-chloro-1,1-difluoro-3-iodopropane provide a wealth of structural information that is directly interpretable from first principles. The predicted ¹H spectrum, featuring a downfield triplet of triplets and an upfield triplet, confirms the connectivity of the propane backbone and reveals the powerful deshielding influence of the gem-difluoro group. The corresponding ¹⁹F spectrum, a simple triplet in the proton-coupled experiment, corroborates the structure by confirming the electronic environment of the fluorine nuclei and their coupling to adjacent protons. The detailed experimental protocol provided herein ensures the acquisition of high-quality, reliable data, which is paramount for unambiguous structural confirmation in research, discovery, and quality control settings.

References

-

JoVE. (2024). Inductive Effects on Chemical Shift: Overview. Retrieved from [Link]

-

NMR Spectroscopy- Diamagnetic Shielding, Electronegativity, Hybridization Effects. (2021). Chemistry Learner. Retrieved from [Link]

-

Aravindhan R, et al. (n.d.). Halogenation and Solvent Induced Shielding and Deshielding Effects in H NMR and C NMR of Adamantane Derivatives. ResearchGate. Retrieved from [Link]

-

Al-Hussain, S. A. (2021). Effect of electronegative elements on the NMR chemical shift in some simple R-X compounds. ResearchGate. Retrieved from [Link]

-

Al, M. A. (2014). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Semantic Scholar. Retrieved from [Link]

-

IOSR Journal. (n.d.). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Peralta, J. E., et al. (1998). Vicinal fluorine-proton coupling constants. PubMed. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-3-iodopropane. PubChem. Retrieved from [Link]

-

Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(11), 1534-1537. Retrieved from [Link]

-

Foris, A. (2004). 19F and 1H NMR spectra of halocarbons. Magnetic Resonance in Chemistry, 42(6), 534-555. Retrieved from [Link]

-

Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. Retrieved from [Link]

-

Bar-On, O., et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved from [Link]

-

Glagovich, N. (2007). Coupling of Protons with Fluorine. ResearchGate. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Reddit. (2021). Need help for predcting 19F-NMR sprectra. r/chemistry. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Retrieved from [Link]

-

Viesser, R. V., et al. (2018). The Halogen Effect on the 13 C NMR Chemical Shift in Substituted Benzenes. PubMed. Retrieved from [Link]

-

Dumon, A., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Retrieved from [Link]

-

Adams, R. W., et al. (2021). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 143(36), 14461–14465. Retrieved from [Link]

- Wijtmans, R., et al. (2019). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor.

-

University of Ottawa NMR Facility Blog. (2008). 1H with 19F Decoupling. Retrieved from [Link]

-

Filo. (2025). Make a rough estimation of the 1H NMR spectrum for individual compounds b. Retrieved from [Link]

-

Dumon, A., et al. (2021). A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. Imperial College London. Retrieved from [Link]

- Lee, J., et al. (1967). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Journal of the Chemical Society B: Physical Organic, 1125.

-

The Organic Chemistry Tutor. (2019). NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of 1-chloropropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-chloropropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Video: Inductive Effects on Chemical Shift: Overview [jove.com]

- 3. NMR Spectroscopy- Diamagnetic Shielding, Electronegativity, Hybridization Effects [chemarticle.com]

- 4. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. colorado.edu [colorado.edu]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

mass spectrometry of 1-Chloro-1,1-difluoro-3-iodopropane

An In-Depth Technical Guide to the Mass Spectrometry of 1-Chloro-1,1-difluoro-3-iodopropane

CAS Registry Number: 1909309-69-8

Molecular Formula:

Part 1: Executive Summary & Core Directive

The Analytical Challenge:

1-Chloro-1,1-difluoro-3-iodopropane is a specialized haloalkane intermediate, primarily synthesized via the radical addition of chlorodifluoroiodomethane (

For the researcher, this molecule presents a distinct mass spectrometric profile governed by the interplay between the weak C-I bond and the electronegative

Part 2: Physicochemical Properties & MS Theory

To interpret the mass spectrum accurately, one must understand the isotopic and fragmentation physics inherent to the molecule's structure (

Isotopic Signatures

The mass spectrum will exhibit a characteristic "fingerprint" driven by Chlorine and Iodine.

-

Chlorine (

/ -

Iodine (

): Monoisotopic. It does not create an isotope pattern but contributes a significant mass defect. Its high mass (126.9 Da) dominates the molecular weight. -

Fluorine (

): Monoisotopic. No isotope pattern, but leads to characteristic neutral losses of HF (20 Da) or fragments like

Fragmentation Mechanics (The "Story" of the Spectrum)

The fragmentation is dictated by bond dissociation energies (BDE).

-

Primary Event (C-I Scission): The C-I bond is the weakest link (~57 kcal/mol). The molecular ion (

) is short-lived. The dominant pathway is the homolytic cleavage of Iodine, generating the base peak (or a major fragment) at -

Secondary Event (Alpha-Cleavage): The

group is distinct. The bond between the fluorinated carbon and the ethylene bridge is susceptible to cleavage, yielding the stabilized

Part 3: Experimental Protocol (GC-MS)

Objective: Develop a self-validating GC-MS method to separate 1-Chloro-1,1-difluoro-3-iodopropane from its precursors (

Method parameters

| Parameter | Setting | Rationale |

| Inlet Temperature | 200°C - 220°C | Critical: Keep below 250°C. High inlet temps can cause thermal degradation of the C-I bond before the analyte reaches the MS, leading to false "Iodine-free" spectra. |

| Column | DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm) | A low-polarity phase is ideal for halogenated alkanes. The "ms" (low bleed) grade is essential to prevent background noise from obscuring the |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode ensures stable retention times. |

| Oven Program | 40°C (hold 2 min) | Starting low is necessary to focus the volatile analyte. The ramp ensures elution of heavier telomers. |

| Ion Source | Electron Impact (EI), 70 eV | Standard energy for library comparison. |

| Source Temp | 230°C | High enough to prevent condensation, low enough to minimize thermal cracking. |

| Scan Range | m/z 35 - 300 | Must capture the Molecular Ion (240) and the Iodine fragment (127). |

Part 4: Data Analysis & Interpretation

The following table summarizes the diagnostic ions you must observe to confirm the structure. If these are absent, the synthesis likely failed.

| m/z (approx) | Ion Identity | Origin/Mechanism | Relative Abundance |

| 240 / 242 | Molecular Ion (M+). Shows 3:1 Cl isotope pattern. | Weak / Trace (Due to weak C-I bond) | |

| 127 | Iodonium Ion. Direct cleavage of Iodine. | High / Moderate | |

| 113 / 115 | Loss of Iodine (M - 127). The alkyl cation left after I loss. Shows 3:1 Cl pattern.[2] | Base Peak (Likely) | |

| 85 / 87 | Alpha-Cleavage. Rupture of the C-C bond between the fluorinated head and alkyl tail. | High | |

| 77 / 79 | Loss of HF from the m/z 113 fragment. | Moderate | |

| 63 / 65 | Secondary fragmentation of the fluorinated head. | Low |

Visualizing the Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation, helping you correlate spectral peaks with structural moieties.

Figure 1: Mechanistic fragmentation tree for 1-Chloro-1,1-difluoro-3-iodopropane under 70 eV EI.

Part 5: Troubleshooting & Validation

Issue: No Molecular Ion (m/z 240) observed.

-

Cause: The C-I bond is extremely labile. In standard EI sources, the molecular ion may dissociate completely before detection.

-

Solution: Switch to Chemical Ionization (CI) using Methane or Isobutane as the reagent gas. This "softer" ionization will preserve the

species, allowing for confirmation of the molecular weight.

Issue: Appearance of m/z 254 (Methylated adduct?).

-

Cause: If synthesized via radical addition in methanol, solvent trapping can occur.

-

Validation: Check the m/z 113 peak. If the base peak shifts, the core structure is modified. If m/z 113 remains, the modification is on the iodine end.

Issue: Carryover.

-

Cause: Iodine-containing compounds are "sticky" on stainless steel sources.

-

Solution: Run a solvent blank (Hexane or DCM) between samples. If ghost peaks appear at m/z 127, bake out the column at 300°C for 10 minutes.

References

-

NIST Chemistry WebBook. Mass Spectra of Haloalkanes (General Reference). [Link]

-

Haszeldine, R. N. The Addition of Iodotrifluoromethane to Ethylene and Tetrafluoroethylene. Journal of the Chemical Society, 1949. (Foundational chemistry for fluoroiodomethane addition). [Link]

-

PubChem. Compound Summary: 1-Chloro-1,1-difluoro-3-iodopropane. [Link]

Sources

Introduction: A Versatile Building Block Requiring a Nuanced Understanding

An In-Depth Technical Guide to the Chemical Stability of 1-Chloro-1,1-difluoro-3-iodopropane for Pharmaceutical and Synthetic Applications

1-Chloro-1,1-difluoro-3-iodopropane (ClCF₂CH₂CH₂I) is a halogenated propane derivative of significant interest to researchers in organic synthesis and drug development. Its unique trifunctional nature—possessing a stable chlorodifluoromethyl group, a reactive iodopropyl chain, and a propane backbone—makes it a valuable synthon for introducing complex fluorinated moieties into target molecules. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.

However, the very features that make this compound synthetically useful also create a complex stability profile. The presence of three different halogens on a single aliphatic chain results in a pronounced hierarchy of reactivity. A thorough understanding of this compound's chemical stability is not merely an academic exercise; it is a critical prerequisite for its successful storage, handling, and application in multi-step syntheses where reaction specificity is paramount. This guide provides a deep dive into the intrinsic stability of 1-Chloro-1,1-difluoro-3-iodopropane, detailing its primary degradation pathways and offering field-proven protocols for its assessment, ensuring its reliable performance in a research and development setting.

Chapter 1: Molecular Structure and Its Implications for Stability

The stability of any chemical compound is fundamentally governed by the strength of its covalent bonds and the electronic effects exerted by its constituent atoms. In 1-Chloro-1,1-difluoro-3-iodopropane, these factors create a molecule with distinct regions of high stability and high reactivity.

The Hierarchy of Carbon-Halogen Bond Strengths

The most critical factor determining the kinetic stability and reaction pathway of this molecule is the disparity in bond dissociation energies (BDEs) for its three types of carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl and C-F bonds, making it the molecule's "Achilles' heel" for chemical transformation.

The C-F bonds are exceptionally strong, rendering the -CF₂- group highly resistant to chemical and thermal degradation.[1][2] This high BDE is the primary reason fluorinated compounds exhibit enhanced thermal stability.[3][4] The C-Cl bond is also robust, but its strength is further enhanced by the presence of two fluorine atoms on the same carbon (a gem-difluoro group). This is due to the strong inductive electron-withdrawing effect of fluorine, which shortens and strengthens adjacent bonds. The C-I bond, by contrast, is the longest and weakest, making the iodine atom an excellent leaving group.[5][6][7]

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Stability |

| C–F | ~485 | Very High Stability; Unreactive |

| C–Cl | ~328 | High Stability; Generally Unreactive |

| C–Br | ~276 | Moderate Stability; Reactive |

| C–I | ~240 | Low Stability; Primary Reactive Site |

| Data compiled from representative haloalkanes.[1] |

Electronic Effects and Reactivity

The molecule's reactivity is dictated by two primary sites:

-

The Electrophilic C3 Carbon: The iodine atom, being the least electronegative of the halogens present, creates a less polar C-I bond compared to C-Cl and C-F. However, its exceptional ability to act as a leaving group makes the carbon to which it is attached (C3) highly susceptible to nucleophilic attack.[8][9]

-

The Inert C1 Carbon: The two fluorine atoms at the C1 position are strongly electron-withdrawing. This inductive effect significantly shortens and strengthens the C1-Cl bond, making it much less susceptible to nucleophilic substitution compared to a typical alkyl chloride.

This electronic arrangement ensures that under most nucleophilic conditions, reactions will occur selectively at the C3 position.

Caption: Molecular structure highlighting the stable -CF₂Cl group and the primary electrophilic site for nucleophilic substitution.

Chapter 2: Key Degradation Pathways

Understanding the specific conditions that lead to the degradation of 1-Chloro-1,1-difluoro-3-iodopropane is essential for designing robust synthetic routes and ensuring long-term storage.

Nucleophilic Substitution

This is the most significant and synthetically useful reaction pathway for this molecule. Due to the low BDE of the C-I bond, the iodide ion is an excellent leaving group. Consequently, the compound readily reacts with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates) to displace the iodine atom.[8][9]

Reaction Scheme: ClCF₂CH₂CH₂I + Nu⁻ → ClCF₂CH₂CH₂Nu + I⁻

This selective reactivity is a key feature, allowing it to be used as a building block to introduce the 3-chloro-3,3-difluoropropyl moiety into more complex structures.[10] The reaction typically proceeds under mild conditions, often at room temperature in a polar aprotic solvent like DMF or acetonitrile.[8]

Photolytic Decomposition

Carbon-iodine bonds are notoriously sensitive to ultraviolet (UV) and, to some extent, visible light. Exposure to light, particularly in the UV range, can induce homolytic cleavage of the weak C-I bond to generate a highly reactive carbon-centered radical and an iodine radical.

Reaction Scheme: ClCF₂CH₂CH₂I --(hν)--> ClCF₂CH₂CH₂• + I•

These radical species can initiate a cascade of unwanted side reactions, including dimerization, elimination, or reaction with solvents, leading to a complex mixture of impurities and a reduction in assay. This sensitivity necessitates that the compound be stored in amber or opaque containers, protected from light.

Thermal Decomposition

Incompatibilities

The compound's reactivity profile makes it incompatible with certain classes of reagents:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[12][14]

-

Strong Bases: While nucleophilic substitution is common, strong, non-nucleophilic bases (e.g., potassium tert-butoxide) could potentially induce elimination reactions (dehydroiodination) to form an alkene, although this is less common for primary iodides compared to secondary or tertiary ones.

-

Active Metals: Reagents like magnesium (for Grignard formation) or lithium can react with the C-I bond. This reactivity can be synthetically useful but must be controlled.

Chapter 3: Best Practices for Storage, Handling, and Stabilization

Proper storage and handling are critical to preserving the integrity of 1-Chloro-1,1-difluoro-3-iodopropane. The following recommendations are synthesized from safety data for this compound and structurally related haloalkanes.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (2-8 °C recommended). | To minimize thermal decomposition and vapor pressure.[15] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | To prevent reactions with atmospheric oxygen or moisture. |

| Light | Store in amber or opaque, tightly sealed containers.[15] | To prevent photolytic decomposition via cleavage of the C-I bond. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and active metals.[12][14] | To prevent hazardous and uncontrolled reactions. |

The Role of Stabilizers

Commercial preparations of 1-Chloro-1,1-difluoro-3-iodopropane are often supplied with a stabilizer, such as copper chips.[9] This is a common practice for reactive alkyl iodides.

Mechanism of Stabilization: Copper acts as a radical scavenger. The photolytic or thermal generation of radical species is a primary pathway for decomposition. Copper surfaces can effectively quench these radicals, terminating chain reactions that would otherwise lead to widespread degradation of the material. It can also neutralize trace amounts of acidic impurities like HI that may form and catalyze further decomposition.

Chapter 4: Experimental Protocols for Stability Assessment

For researchers in drug development and process chemistry, verifying the stability of a key reagent under specific process conditions is crucial. The following are self-validating protocols designed to rigorously assess the stability of 1-Chloro-1,1-difluoro-3-iodopropane.

Protocol: Accelerated Thermal Stability Study

This protocol is designed to assess the compound's stability under thermal stress, simulating long-term storage at lower temperatures.

Objective: To determine the rate of degradation at elevated temperatures and identify major thermal degradants.

Methodology:

-

Sample Preparation: Prepare a solution of 1-Chloro-1,1-difluoro-3-iodopropane (e.g., 1 mg/mL) in a high-boiling, inert solvent such as N,N-Dimethylformamide (DMF).

-

Aliquotting: Dispense 1 mL aliquots of the solution into 2 mL amber HPLC vials and seal securely with PTFE-lined caps.

-

Time Zero (T₀) Analysis: Immediately analyze three vials to establish a baseline concentration and purity profile using a calibrated HPLC-UV or GC-MS method.

-

Incubation: Place the remaining vials in a calibrated oven or heating block set to a specific temperature (e.g., 60 °C).

-

Time Point Analysis: At predetermined intervals (e.g., 24, 48, 72, 168 hours), remove three vials from the oven, allow them to cool to room temperature, and analyze immediately.

-

Data Analysis: Quantify the remaining parent compound and any significant degradation products (>0.1%). Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Caption: Workflow for an accelerated thermal stability study.

Protocol: Forced Degradation Study

This study exposes the compound to harsh chemical conditions to rapidly identify potential degradation pathways and products that might be encountered during synthesis or formulation.

Objective: To determine the compound's susceptibility to hydrolysis (acidic and basic) and oxidation.

Methodology:

-

Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1N HCl.

-

Incubate at 60 °C for 24 hours.

-

Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1N NaOH.

-

Incubate at room temperature for 4 hours (base-catalyzed reactions are often faster).

-

Cool, neutralize with 1N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for 24 hours, protected from light.

-

Dilute for analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method to separate and identify any degradants.

Expertise in Action: The choice of acetonitrile as a solvent is deliberate; it is miscible with both aqueous and organic phases and is relatively inert under these conditions. Comparing the results of these stress tests provides a comprehensive map of the compound's chemical liabilities, which is invaluable for troubleshooting synthetic reactions or developing stable formulations.

Conclusion

1-Chloro-1,1-difluoro-3-iodopropane is a molecule of contrasts. It possesses a highly stable chlorodifluoromethyl head and a highly reactive iodopropyl tail. Its chemical stability is dominated by the weakness of the carbon-iodine bond, which is the primary site for nucleophilic substitution, photolytic cleavage, and thermal degradation. This inherent reactivity is not a flaw; it is the very characteristic that makes it a potent and selective building block in modern organic synthesis. By understanding these stability characteristics and implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can confidently and effectively harness the full synthetic potential of this versatile compound.

References

-

Fisher Scientific. SAFETY DATA SHEET - 1-Chloro-3-iodopropane. [Link]

-

European Chemicals Agency. 1-CHLORO-1,1-DIFLUOROETHANE CAS N°: 75-68-3. [Link]

- Tortelli, V., et al. Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation.

-

Davies A-level Chemistry. 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube, 2020. [Link]

-

Molbase. What are the applications of 1-CHLORO-3-IODOPROPANE in pharmaceutical synthesis? [Link]

-

National Center for Biotechnology Information. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363. PubChem. [Link]

- Google Patents. US4091043A - Process for the preparation of 1-chloro-1,1-difluoroethane and/or 1,1,1-trifluoroethane.

-

Crunch Chemistry. Explaining the reactivity of halogenoalkanes. [Link]

-

ResearchGate. Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. [Link]

-

Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). [Link]

- Google Patents. US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane.

-

Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. [Link]

-

Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]

-

PubMed. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. [Link]

-

Beilstein Journal of Organic Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Save My Exams. Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. [Link]

-

RSC Publishing. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. [Link]

-

CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. [Link]

-

Organic Chemistry Portal. Fluoroalkane and perfluoroalkane synthesis. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 20.210.105.67 [20.210.105.67]

- 4. researchgate.net [researchgate.net]

- 5. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 6. savemyexams.com [savemyexams.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. Page loading... [wap.guidechem.com]

- 9. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]

- 10. guidechem.com [guidechem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. echemi.com [echemi.com]

Technical Guide: Reactivity & Applications of 1-Chloro-1,1-difluoro-3-iodopropane

[1]

Executive Summary

1-Chloro-1,1-difluoro-3-iodopropane (CAS: 123100-39-2 / Related: 6940-76-7 for non-fluorinated analog) acts as a specialized bifunctional building block in medicinal chemistry and materials science.[1] Its utility is defined by the high reactivity of the carbon-iodine (C-I) bond, which serves as a "soft" electrophilic handle, allowing the precise installation of the lipophilic chlorodifluoropropyl (

This guide analyzes the kinetic and thermodynamic profile of the C-I bond, detailing its susceptibility to nucleophilic substitution (

Part 1: Structural Analysis & Electronic Properties[1]

The Reactivity Hierarchy

The molecule contains three distinct carbon-halogen bonds. Understanding their bond dissociation energies (BDE) is critical for designing selective transformations. The C-I bond is the weakest link, ensuring chemoselectivity.

| Bond Type | Bond Dissociation Energy (kcal/mol) | Reactivity Mode | Primary Utility |

| C-I (Primary) | ~53 - 55 | High (Nucleophilic/Radical) | Leaving group, Radical donor, Metal exchange |

| C-Cl (Gem-difluoro) | ~78 - 80 | Low (Stable under mild conditions) | Lipophilic payload, Bioisostere |

| C-F | ~116 | Inert | Metabolic stability, pKa modulation |

Electronic Influence of the -Gem-difluoro Group

Unlike perfluoroalkyl iodides (e.g.,

-

Result: The C-I bond retains the characteristics of a standard primary alkyl iodide, making it highly reactive toward

displacement, unlike perfluoro-iodides which are prone to

Part 2: Reactivity Landscapes & Pathways[1]

Nucleophilic Substitution ( )

The primary iodine atom is an exceptional leaving group. The reaction proceeds via a concerted backside attack.[2] The

Radical-Mediated Atom Transfer (ATRA)

The C-I bond is photolabile.[1] Under UV irradiation or in the presence of radical initiators (AIBN,

Metal-Halogen Exchange (Zinc Insertion)

This is a critical pathway for drug discovery.[1] Treating the molecule with activated Zinc (

-

Reaction:

-

Application: This Negishi-type reagent can be coupled with aryl halides to install the fluorinated tail onto aromatic drug scaffolds.[1]

Part 3: Visualization of Reaction Pathways

The following diagram maps the divergent reactivity of the C-I bond based on the reagent class employed.

Figure 1: Divergent synthetic pathways accessible via the C-I bond cleavage.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Azido-3-chloro-3,3-difluoropropane (Nucleophilic Substitution)

This protocol demonstrates the displacement of Iodine by an Azide nucleophile, a common precursor for "Click" chemistry.[1]

Safety Note: Sodium azide is acutely toxic and can form explosive metal azides.[1] Work in a fume hood behind a blast shield.

-

Preparation:

-

Dissolve 1-Chloro-1,1-difluoro-3-iodopropane (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Add Sodium Azide (

) (1.5 equiv). -

Note: No catalyst is required due to the high lability of the C-I bond.

-

-

Reaction:

-

Workup:

-

Dilute with diethyl ether and wash copiously with water (to remove DMF and excess azide).[1]

-

Dry the organic layer over

, filter, and concentrate carefully (azides are potentially shock-sensitive; do not distill to dryness if high azide content is suspected).

-

Protocol B: Zinc Insertion (Preparation of Organozinc Reagent)

This protocol activates the C-I bond for cross-coupling.

-

Activation:

-

Place Zinc dust (3.0 equiv) in a flame-dried Schlenk flask under Argon.

-

Activate Zn by adding 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry THF.[1] Reflux briefly.

-

-

Insertion:

Part 5: Mechanistic Logic & Troubleshooting[1]

The "Finkelstein" Equilibrium Risk

When performing substitutions with weaker nucleophiles (e.g., carboxylates), the iodide leaving group can act as a nucleophile itself, reversing the reaction.

-

Solution: Use a solvent where the iodide salt precipitates out (e.g., Acetone for NaI) or use Silver salts (

) to drive the reaction by precipitating AgI.

Light Sensitivity

The C-I bond is weak (~53 kcal/mol). Prolonged exposure to ambient light can cause homolysis, liberating Iodine (

-

Storage: Store at 4°C in amber glass over copper turnings (stabilizer).

-

Purification: If the liquid is violet, wash with 10%

(sodium thiosulfate) to reduce

References

-

General Reactivity of Haloalkanes

-

Bond Dissociation Energies

-

Source: UC Santa Barbara / NIST.[1]

- Context: Quantitative basis for the C-I bond weakness (~53 kcal/mol) vs C-F bond strength.

-

URL:

-

-

Fluoroalkyl Iodide Synthesis & Reactivity

- Source: Organic Syntheses / Journal of the Chemical Society.

- Context: Radical addition of to ethylene to gener

-

URL:[1]

-

Medicinal Chemistry Applications

An In-depth Technical Guide to the Electrophilicity of 1-Chloro-1,1-difluoro-3-iodopropane: A Building Block for Complex Synthesis

Section 1: Executive Summary

1-Chloro-1,1-difluoro-3-iodopropane is a halogenated alkane of significant interest in synthetic chemistry, particularly as a versatile building block in drug discovery and development. Its utility stems from the differential reactivity of the three distinct types of carbon-halogen bonds within its structure. This guide provides a detailed analysis of the molecule's electrophilic nature, focusing on the factors that govern its reactivity. We will establish that the carbon at the C-3 position, bonded to iodine, is the primary electrophilic center, a characteristic dictated by bond enthalpy rather than bond polarity. This inherent regioselectivity allows for precise, sequential modifications, making it a valuable tool for constructing complex molecular architectures. This document will dissect the underlying chemical principles, provide experimental context, and illustrate its practical applications.

Section 2: Molecular Structure and its Influence on Reactivity

The reactivity of 1-chloro-1,1-difluoro-3-iodopropane is a direct consequence of its unique molecular structure. To understand its electrophilicity, we must analyze each component: the propane backbone and the three distinct halogen substituents (I, Cl, F).

-

Carbon-Iodine (C-I) Bond: The C-I bond at the C-3 position is the longest and weakest of the carbon-halogen bonds in the molecule.[1][2] Halogenoalkane reactivity in nucleophilic substitution reactions is primarily governed by bond strength.[3][4] The lower bond dissociation energy of the C-I bond means it requires the least energy to be cleaved, making the attached carbon the most susceptible to nucleophilic attack.[1][3] Consequently, the iodide ion is an excellent leaving group.

-

Carbon-Chlorine (C-Cl) Bond: The C-Cl bond at the C-1 position is significantly stronger than the C-I bond.[2] While chlorine is a good leaving group, the higher bond enthalpy makes this site less reactive than the C-3 position.

-

Carbon-Fluorine (C-F) Bonds: The two C-F bonds at the C-1 position are the shortest and strongest carbon-halogen bonds.[2][3] This high bond strength renders fluoroalkanes largely unreactive towards nucleophilic substitution under standard conditions.[1][3] Fluoride is a very poor leaving group.

-

Inductive Effects: Halogens are more electronegative than carbon, creating a polar C-X bond where the carbon atom bears a partial positive charge (δ+) and the halogen bears a partial negative charge (δ-).[1][2][5] The two fluorine atoms on C-1 exert a strong electron-withdrawing inductive effect, significantly increasing the partial positive charge on the C-1 carbon. While this enhances the electrophilicity of the C-1 carbon atom itself, it does not overcome the high C-Cl and C-F bond strengths.

The interplay between bond strength and electronegativity is crucial. A common misconception is that higher bond polarity dictates higher reactivity. However, experimental evidence shows that bond enthalpy is the dominant factor.[6] Iodoalkanes are the most reactive haloalkanes, despite the C-I bond being the least polar among the C-X bonds (excluding C-F).[3][6]

Section 3: Ranking the Electrophilic Centers

Based on the principles of bond enthalpy and leaving group ability, we can establish a clear hierarchy of electrophilic sites within 1-chloro-1,1-difluoro-3-iodopropane.

-

Primary Electrophilic Center (C-3): The carbon atom bonded to iodine is the most reactive site. Nucleophilic attack will overwhelmingly occur here due to the low C-I bond energy and the stability of the resulting iodide leaving group.

-

Secondary Electrophilic Center (C-1): The carbon atom bonded to chlorine is a less reactive electrophilic site. Reaction at this position would require more forcing conditions and would typically only occur after the more reactive C-3 site has been functionalized.

-

Inert Sites (C-F Bonds): The C-F bonds are considered inert to nucleophilic substitution under typical synthetic conditions.

Quantitative Data: Carbon-Halogen Bond Properties

To provide a quantitative basis for this ranking, the following table summarizes the average bond energies for the relevant carbon-halogen bonds.

| Bond | Average Bond Energy (kJ mol⁻¹)[3] | Relative Reactivity |

| C-I | 228 | Highest |

| C-Cl | 346 | Moderate |

| C-F | 467 | Lowest (Inert) |

This data clearly illustrates that significantly less energy is required to break the C-I bond, corroborating its status as the primary site of electrophilic reactivity.[3]

Section 4: Reaction Mechanism - Regioselective Nucleophilic Substitution

The primary reaction pathway for 1-chloro-1,1-difluoro-3-iodopropane with a nucleophile is a bimolecular nucleophilic substitution (SN2) reaction. The C-3 carbon is a primary carbon, which is unhindered and ideal for the backside attack characteristic of an SN2 mechanism.